D-Folic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

D-Folic Acid, also known as folate or Vitamin B9, is an essential cofactor for enzymes involved in DNA and RNA synthesis . More specifically, it targets the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . The folate receptor (FR) is also a primary target of this compound, which is essential for intracellular transport of folic acid, a vital enzymatic cofactor required for cell survival and growth .

Mode of Action

This compound, being biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by DHFR . This conversion is crucial for the functioning of this compound within the body. It interacts with its targets, primarily DHFR and FR, leading to changes in the synthesis of nucleic acids and amino acids .

Biochemical Pathways

This compound initiates a complex biochemical pathway known as one-carbon metabolism . This pathway is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids, and encompasses several intricate steps . Folate metabolism is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption in the proximal part of the small intestine, metabolism in the liver, and excretion in the urine . The time to peak for oral administration is approximately 1 hour . The bioavailability of this compound is reported to be between 50-100% .

Result of Action

The primary result of this compound’s action is the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . This is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer . Folic acid is also necessary for the formation of a number of coenzymes in many metabolic systems, particularly for purine and pyrimidine synthesis; required for nucleoprotein synthesis and maintenance in erythropoiesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the DOHaD theory suggests that adverse environmental factors in early life may lead to the development of metabolic diseases including diabetes and hypertension in adult offspring through epigenetic mechanisms such as DNA methylation . Furthermore, the concentrations of intermediates and enzymes involved in these reactions regulate the process at the cellular level .

Biochemical Analysis

Biochemical Properties

D-Folic Acid acts as the main character in a variety of synthetic biological reactions such as the synthesis of purines, pyrimidine (thus being indirectly implied in DNA synthesis), fixing and methylation of DNA . Therefore, physiological folate deficiency may be responsible for severe degenerative conditions, including neural tube defects in developing embryos and megaloblastic anaemia at any age .

Cellular Effects

This compound helps our body to create and keep our cells healthy . It is constantly lost and has to be reintegrated daily; for this reason, this compound supplements and food fortification are, nowadays, extremely diffused and well-established practices .

Molecular Mechanism

This compound is an electroactive compound . It participates in the metabolism of amino acids and nucleic acids via the addition, transport, and enzymatic treatment of one-carbon units .

Temporal Effects in Laboratory Settings

It is known that this compound is a water-soluble molecule, which implies that it is constantly lost and has to be reintegrated daily .

Metabolic Pathways

This compound participates in the metabolism of amino acids and nucleic acids via the addition, transport, and enzymatic treatment of one-carbon units . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Being a water-soluble molecule, it is constantly lost and has to be reintegrated daily .

Subcellular Localization

It is known that this compound is a water-soluble molecule, which implies that it is constantly lost and has to be reintegrated daily .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Folic Acid can be synthesized through several chemical routes. One common method involves the condensation of p-aminobenzoic acid with glutamic acid and pteridine . The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the folic acid molecule.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation using genetically modified bacteria. These bacteria are engineered to overproduce the necessary precursors, which are then chemically converted into this compound . This method is cost-effective and scalable, making it suitable for mass production.

Chemical Reactions Analysis

Types of Reactions

D-Folic Acid undergoes various chemical reactions, including:

Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Dihydrofolate reductase is the primary enzyme involved in the reduction process.

Substitution: Strong nucleophiles such as sodium hydroxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include dihydrofolic acid, tetrahydrofolic acid, and various substituted derivatives .

Scientific Research Applications

D-Folic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: This compound is essential for studying cell division and DNA synthesis.

Medicine: It is used in the treatment of folate deficiency and related disorders such as megaloblastic anemia.

Industry: This compound is used in the fortification of food products to prevent nutritional deficiencies.

Comparison with Similar Compounds

Similar Compounds

Folate: The naturally occurring form found in foods.

Folinic Acid: A derivative of folic acid used in cancer treatment.

Methotrexate: An antifolate drug used in chemotherapy.

Uniqueness

D-Folic Acid is unique in its stability and bioavailability compared to naturally occurring folate. It is more stable during food processing and storage, making it ideal for fortification and supplementation .

Biological Activity

D-Folic acid, a biologically active form of folate, plays a crucial role in various metabolic processes within the human body. This article delves into its biological activity, mechanisms of action, and implications for health based on recent research findings.

Overview of this compound

This compound is a water-soluble B-vitamin (B9) that is vital for DNA synthesis, repair, and methylation. It exists in several forms, with 5-methyltetrahydrofolate (5-MTHF) being the most prevalent and biologically active form in human circulation. Folic acid is essential for the proper functioning of cellular processes, including amino acid metabolism and the synthesis of nucleotides.

The biological activity of this compound primarily involves its role as a coenzyme in one-carbon metabolism. Key functions include:

- Methylation Reactions : this compound donates methyl groups necessary for the conversion of homocysteine to methionine, thus regulating homocysteine levels and preventing cardiovascular diseases .

- Nucleotide Synthesis : It is involved in the synthesis of purines and pyrimidines, which are critical for DNA and RNA synthesis .

- Amino Acid Metabolism : this compound participates in the metabolism of amino acids such as histidine and serine, contributing to the overall amino acid pool required for protein synthesis .

1. Neural Tube Defects (NTDs)

Numerous studies have established a strong correlation between folic acid supplementation and the reduction of neural tube defects during pregnancy. A case-control study indicated that folic acid consumption reduced NTDs by up to 79% among pregnant women . The odds ratios from various studies consistently show significant protective effects against NTDs:

| Study Type | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|

| Case-control (prefortification) | 0.7 | 0.5 - 0.8 |

| Case-control (postfortification) | 0.93 | 0.82 - 1.06 |

2. Colorectal Cancer Prevention

A double-blind placebo-controlled trial investigated the effects of high-dose folic acid supplementation on colorectal adenoma recurrence. The results showed a significant reduction in adenoma recurrence among those receiving folic acid compared to the placebo group:

- Mean number of recurrent polyps at 3 years:

- Folic Acid Group: 0.36

- Placebo Group: 0.82

- This indicates a potential chemopreventive role for this compound in colorectal neoplasia .

3. Cardiovascular Health

Folic acid's role in lowering homocysteine levels has been linked to reduced cardiovascular disease risk. Elevated homocysteine is a known risk factor for heart disease, and studies suggest that adequate folate intake can mitigate this risk by facilitating its conversion back to methionine .

Case Studies

Case Study on Neural Tube Defects in Iran : A study involving 243 pregnant women showed significant reductions in NTD incidence among those who consumed folic acid supplements compared to those who did not . The findings support public health recommendations for folic acid supplementation before and during pregnancy.

Colorectal Adenomas Study : In a controlled trial with patients having adenomatous polyps, those supplemented with this compound exhibited a threefold reduction in polyp recurrence after three years compared to those receiving placebo .

Properties

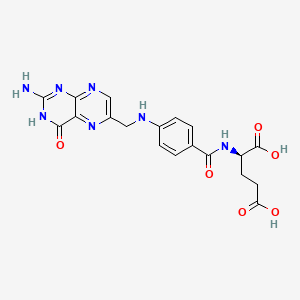

IUPAC Name |

(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.